molecular formula C14H16N4OS2 B292547 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide

Cat. No. B292547
M. Wt: 320.4 g/mol
InChI Key: AVLOOBXYWNJPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide, also known as TET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a crucial role in the pathogenesis of inflammatory diseases and cancer. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide also has low toxicity, making it an attractive candidate for further development. However, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.

Future Directions

There are several future directions for the study of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory effects, making it a promising candidate for further development. Another potential application is in the treatment of cancer. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Further studies are needed to fully understand the mechanism of action of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide and its efficacy in vivo. Additionally, the development of novel 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide involves the reaction between 2-amino-5-phenyl-3-thiophenecarboxylic acid and N-ethylhydrazinecarbothioamide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically high, and the purity of the product can be easily achieved through various purification techniques.

Scientific Research Applications

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C14H16N4OS2

Molecular Weight

320.4 g/mol

IUPAC Name

1-[(2-amino-5-phenylthiophene-3-carbonyl)amino]-3-ethylthiourea

InChI

InChI=1S/C14H16N4OS2/c1-2-16-14(20)18-17-13(19)10-8-11(21-12(10)15)9-6-4-3-5-7-9/h3-8H,2,15H2,1H3,(H,17,19)(H2,16,18,20)

InChI Key

AVLOOBXYWNJPBM-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N

Canonical SMILES

CCNC(=S)NNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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